molecular formula C18H14N4O2S B2946789 2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536703-83-0

2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2946789
CAS No.: 536703-83-0
M. Wt: 350.4
InChI Key: ZVROCLNORBVZFF-UHFFFAOYSA-N
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Description

2-({4-Oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole-based compound characterized by a tricyclic core structure fused with a pyrimidine ring and an indole moiety. The molecule features a phenyl group at position 3, a sulfanyl acetamide group at position 2, and a ketone at position 2. This scaffold has been extensively studied for its role as a selective Toll-Like Receptor 4 (TLR4) ligand, with modifications to its substituents significantly influencing its biological activity and physicochemical properties .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-14(23)10-25-18-21-15-12-8-4-5-9-13(12)20-16(15)17(24)22(18)11-6-2-1-3-7-11/h1-9,20H,10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVROCLNORBVZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-phenyl-3H-pyrimido[5,4-b]indole with a suitable sulfanyl acetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. Computational studies suggest that the compound binds primarily to MD-2 in the Toll-like receptor 4 (TLR4)/MD-2 complex . This binding stimulates innate immune cells, potentially making it useful as an immune modulator or adjuvant.

Comparison with Similar Compounds

Modifications to the Acetamide Group

Compound Name N-Substituent Yield (%) Key Observations
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (27) Isopentyl 76 Enhanced lipophilicity; moderate TLR4 activation.
N-(tert-Butyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (32) tert-Butyl 73.5 Improved metabolic stability due to steric hindrance.
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (19) Furfuryl 83.6 Increased solubility from heterocyclic moiety; retained TLR4 affinity.
N-Cyclohexyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (48) Cyclohexyl 11 Lower yield due to bulky substituent; potential for enhanced membrane permeation.

Key Findings :

  • Bulky alkyl groups (e.g., cyclohexyl, tert-butyl) improve metabolic stability but may reduce synthetic yields .
  • Polar substituents (e.g., furfuryl) balance lipophilicity and solubility .

Modifications to the Pyrimidoindole Core

Substitutions at positions 5, 7, or 8 of the indole ring modulate electronic properties and TLR4 binding.

Compound Name Core Modification Key Data
2-((7-Cyano-5-methyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)-N-cyclohexylacetamide (31c) 7-CN, 5-CH3 $^{13}\text{C NMR (DMSO-d6)}$: 165.7 (C=O), 154.3 (CN); 21.2% yield.
N-Cyclohexyl-2-((5-dodecyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (50) 5-Dodecyl Increased lipophilicity; $^{13}\text{C NMR}$: 14.35 (CH3), 22.29–32.84 (alkyl chain).
8-(Furan-2-yl)-substituted analog (2B182C) 8-Furan-2-yl Higher TLR4 activation in human/mouse cells (vs. parent compound).

Key Findings :

  • Long alkyl chains (e.g., dodecyl at position 5) enhance lipophilicity but may limit solubility .
  • Aromatic substitutions (e.g., 8-furan) improve potency, as seen in 2B182C .

Modifications to the Phenyl Group at Position 3

Halogenation or replacement of the phenyl group influences steric and electronic interactions.

Compound Name Phenyl Modification Key Data
N-(2,4-Difluorophenyl)-2-((4-oxo-3-(prop-2-en-1-yl)-pyrimidoindol-2-yl)thio)acetamide 3-Propenyl, 2,4-F Smiles: C=CCn1c(SCC(=O)Nc2ccc(F)cc2F)nc2c([nH]c3ccccc32)c1=O.
2-((3-(4-Chlorophenyl)-4-oxo-pyrimidoindol-2-yl)thio)-N-(3-methoxyphenyl)acetamide 4-Cl, 3-OCH3 Molecular Weight: 536.715; ChemSpider ID: 536715-23-6.
BA93264: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-((3-(4-fluorophenyl)-4-oxo-pyrimidoindol-2-yl)thio)acetamide 4-F, 2-Cl, CF3 Molecular Formula: C25H15ClF4N4O2S; enhanced halogen bonding potential.

Key Findings :

  • Halogenation (e.g., Cl, F) enhances stability and binding via halogen bonds .
  • Aliphatic substituents (e.g., propenyl) reduce aromatic stacking but introduce conformational flexibility .

Biological Activity

2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C_{24}H_{19N_3O_2S and a molecular weight of approximately 462.5 g/mol. Its structure incorporates a pyrimidoindole core linked to a thiol group, which is significant for its biological interactions.

Key Properties:

PropertyValue
Molecular Weight462.5 g/mol
LogP (Partition Coefficient)3.735
Water Solubility (LogSw)-4.35
pKa (Acid Dissociation)13.11
Polar Surface Area56.267 Ų

The precise mechanism of action of this compound is not fully elucidated but is hypothesized to involve the inhibition of specific protein kinases and other enzymes involved in cellular signaling pathways. This inhibition can lead to the modulation of cell growth and proliferation, making it a candidate for cancer treatment.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Protein Kinase Inhibition :
    • The compound has shown efficacy in inhibiting protein kinases linked to cancer progression. For instance, derivatives have been found to inhibit Aurora kinase B and other kinases associated with malignant neoplasms .
  • Antiviral and Anticancer Properties :
    • Related compounds have been studied for their potential as antiviral agents and anticancer drugs due to their ability to interact with cellular pathways critical for tumor growth .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Protein Kinase Inhibition :
    • A recent study demonstrated that derivatives of this compound effectively inhibit Aurora kinase B in vitro, leading to reduced cell proliferation in cancer cell lines .
  • Antiviral Activity Assessment :
    • Another investigation assessed the antiviral potential of related compounds against viral infections, showing promising results that warrant further exploration .
  • In Vivo Studies :
    • Animal model studies indicated that administration of the compound resulted in significant tumor reduction, supporting its potential as an anticancer therapeutic .

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